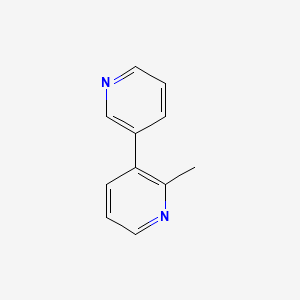
2-Methyl-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,3’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including coordination chemistry, material science, and catalysis. The presence of a methyl group at the 2-position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of a pyridyl zinc halide with a halogen-substituted pyridine under the influence of a palladium catalyst. This method is favored for its high yield and mild reaction conditions .
Another approach is the Ullmann coupling, which involves the homocoupling of halogenated pyridines in the presence of a copper catalyst. This method is advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
Industrial production of 2-Methyl-3,3’-bipyridine may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Methyl-3,3’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridines.
科学研究应用
2-Methyl-3,3’-bipyridine has numerous applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are used in catalysis, including cross-coupling reactions and hydrogenation.
Biology: The compound and its derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of bipyridine derivatives in drug development, particularly for their ability to interact with metal ions in biological systems.
作用机制
The mechanism of action of 2-Methyl-3,3’-bipyridine largely depends on its role as a ligand. By coordinating with metal ions, it can influence the reactivity and stability of the metal center. This coordination can facilitate various catalytic processes, including electron transfer and bond formation. The specific molecular targets and pathways involved vary depending on the metal ion and the reaction conditions.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in catalysis and material science.
4,4’-Bipyridine: Used in the synthesis of viologens, which have applications in electrochemistry and material science.
3,3’-Bipyridine: Similar to 2-Methyl-3,3’-bipyridine but lacks the methyl group, which can affect its reactivity and coordination properties.
Uniqueness
The presence of the methyl group in 2-Methyl-3,3’-bipyridine can influence its steric and electronic properties, potentially enhancing its ability to act as a ligand in certain catalytic processes. This makes it a valuable compound for specific applications where these altered properties are beneficial.
属性
IUPAC Name |
2-methyl-3-pyridin-3-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-11(5-3-7-13-9)10-4-2-6-12-8-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFVLHIZFYGZBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673533 |
Source


|
| Record name | 2-Methyl-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214326-04-1 |
Source


|
| Record name | 2-Methyl-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
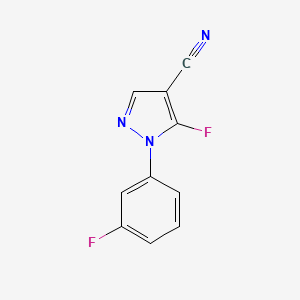
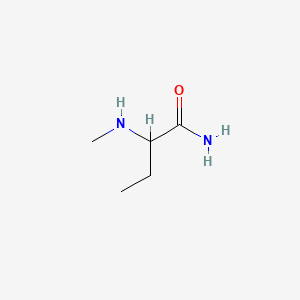
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
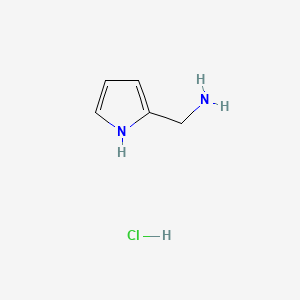
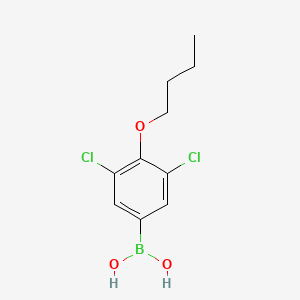
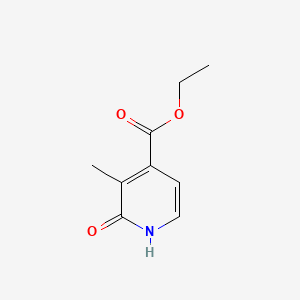
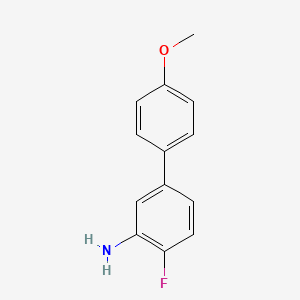
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
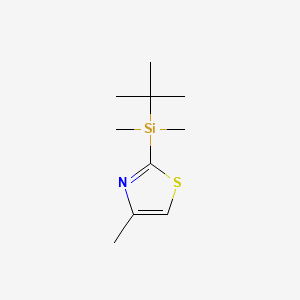
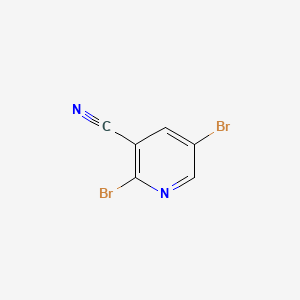

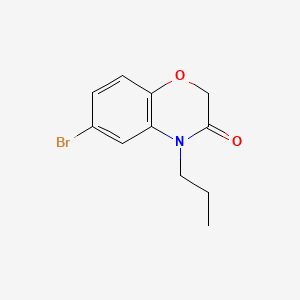
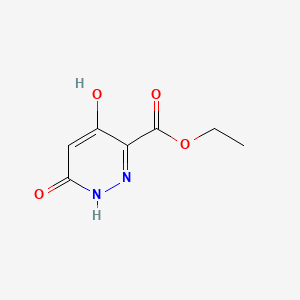
![1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one](/img/structure/B572573.png)
